

Synthesis of 3-bromo-N-methylbenzenesulfonamide from 3-bromobenzenesulfonyl chloride

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Compound of Interest

Compound Name: 3-bromo-N-methylbenzenesulfonamide

Cat. No.: B131356

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Application Note: Synthesis of 3-bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **3-bromo-N-methylbenzenesulfonamide**, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine. This application note includes a comprehensive experimental protocol, a summary of materials, and expected characterization data. The straightforward procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous sulfonamides.

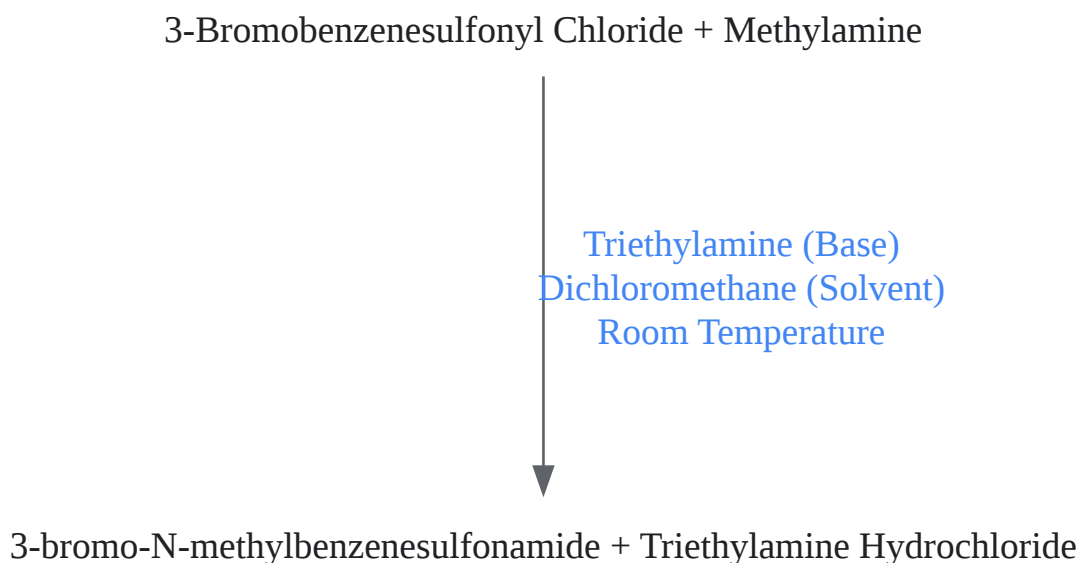
Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often employed in the development of new therapeutic agents. This protocol details the preparation of **3-bromo-N-**

methylbenzenesulfonamide from commercially available 3-bromobenzenesulfonyl chloride and methylamine. The presence of the bromine atom provides a handle for further functionalization, making the target molecule a versatile intermediate in the synthesis of more complex molecular architectures.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.



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Figure 1. Reaction scheme for the synthesis of **3-bromo-N-methylbenzenesulfonamide**.

Experimental Protocol

This protocol describes a general procedure for the synthesis of **3-bromo-N-methylbenzenesulfonamide**.

Materials:

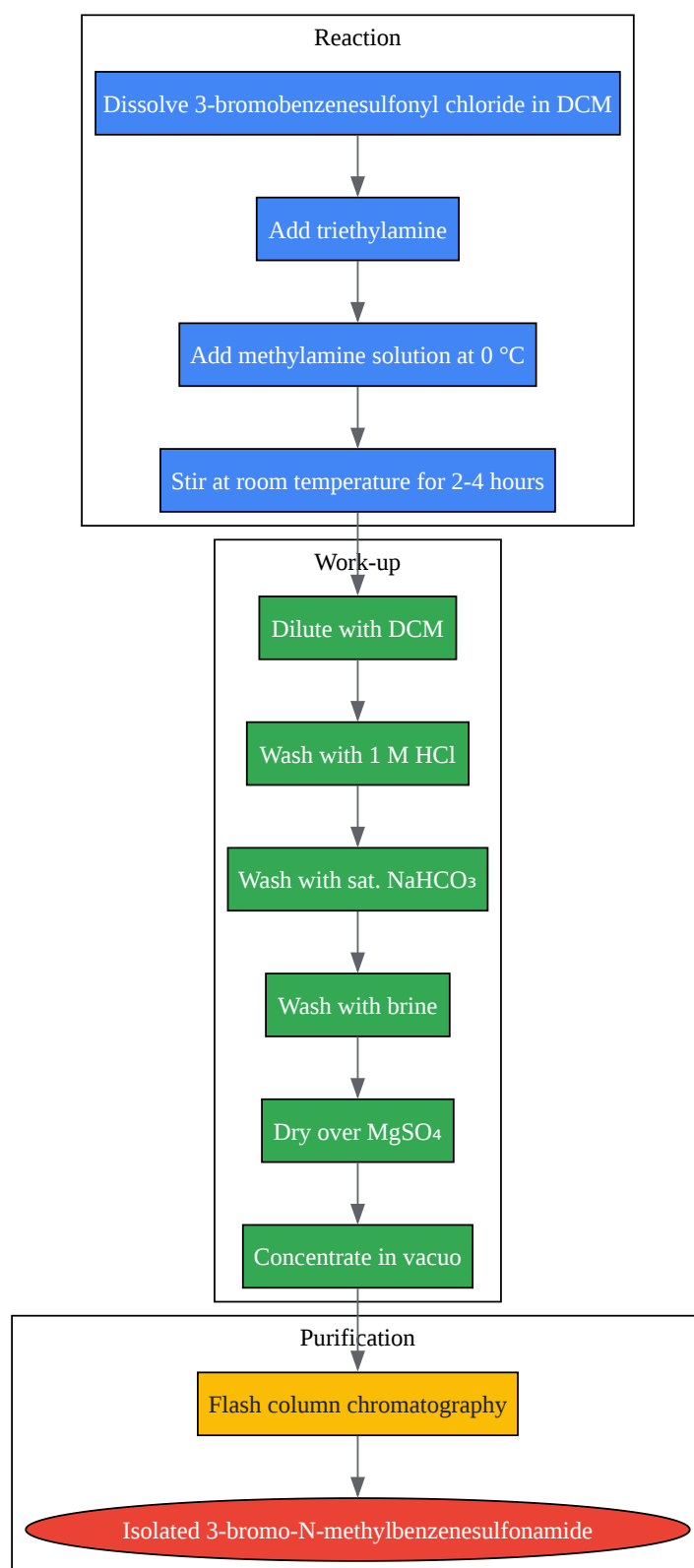
Reagent/Solvent	Molar Mass (g/mol)
3-Bromobenzenesulfonyl chloride	255.52
Methylamine (2.0 M solution in THF)	31.06
Triethylamine	101.19
Dichloromethane (DCM)	84.93
1 M Hydrochloric Acid (HCl)	36.46
Saturated Sodium Bicarbonate (NaHCO ₃) solution	84.01
Brine (Saturated NaCl solution)	58.44
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37
Silica Gel (for column chromatography)	-
Hexanes	-
Ethyl Acetate	-

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
- **Addition of Base:** To the stirred solution, add triethylamine (1.2 eq).
- **Addition of Amine:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.1 eq) dropwise to the reaction mixture.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with DCM.

- Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM).
- Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of DCM).
- Wash the organic layer with brine (1 x volume of DCM).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow



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Figure 2. Experimental workflow for the synthesis of **3-bromo-N-methylbenzenesulfonamide**.

Data Presentation

Table 1: Summary of Quantitative Data

Parameter	Value
Starting Material	
3-Bromobenzenesulfonyl chloride	1.0 eq
Reagents	
Methylamine (2.0 M in THF)	1.1 eq
Triethylamine	1.2 eq
Reaction Conditions	
Solvent	Dichloromethane
Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours
Product	
3-bromo-N-methylbenzenesulfonamide	
Molecular Formula	C ₇ H ₈ BrNO ₂ S
Molecular Weight	250.11 g/mol [1]
Typical Yield	85-95% (representative)
Purity	>98% (after chromatography) [1]

Characterization Data (Expected)

- Appearance: White to off-white solid.
- ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-7.85 (m, 2H, Ar-H), 7.70-7.60 (m, 1H, Ar-H), 7.45-7.35 (t, 1H, Ar-H), 4.80-4.70 (q, 1H, NH), 2.70 (d, 3H, N-CH₃).
- ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 141.0, 136.0, 131.0, 130.5, 126.0, 122.5, 30.0.

- Mass Spectrometry (ESI): m/z calculated for $C_7H_8BrNO_2S$ $[M+H]^+$: 249.96, found: 249.96.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of **3-bromo-N-methylbenzenesulfonamide**. The described methodology is straightforward and high-yielding, making it a valuable procedure for medicinal chemists and researchers in drug development. The final product can serve as a key intermediate for the synthesis of a variety of biologically active molecules.

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References

- 1. calpaclab.com [calpaclab.com]
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